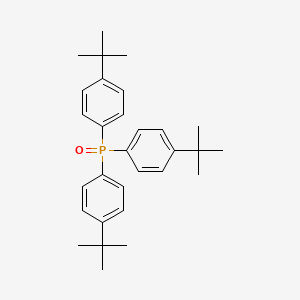

Tris(4-tert-butylphenyl)phosphine oxide

概要

説明

Tris(4-tert-butylphenyl)phosphine oxide is an organophosphorus compound with the molecular formula C30H39OP. It is characterized by the presence of three 4-tert-butylphenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

Tris(4-tert-butylphenyl)phosphine oxide can be synthesized through the oxidation of tris(4-tert-butylphenyl)phosphine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphine oxide without over-oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

化学反応の分析

Photooxidation of Tris(4-tert-butylphenyl)phosphine

Tris(4-tert-butylphenyl)phosphine (1h) undergoes oxidation to form the corresponding phosphine oxide (2h) under visible-light photocatalysis with Eosin Y. The reaction proceeds in a mixed solvent system (CHCl/CHOH) at ambient temperature, yielding 87% of the oxide product .

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Eosin Y (0.0031 mmol) |

| Solvent | CHCl (2.5 mL), CHOH (0.5 mL) |

| Reaction Time | Not specified (ambient light) |

| Yield | 87% |

Characterization Data for 2h

-

1^11H NMR (400 MHz, CDCl3_33) : δ 7.58 (dd, Hz, 6H), 7.31–7.23 (m, 6H), 2.68 (q, Hz, 6H), 1.24 (t, Hz, 9H).

-

13^{13}13C NMR (100 MHz, CDCl3_33) : δ 148.3, 132.2 (d, Hz), 130.0 (d, Hz), 127.9 (d, Hz), 28.9, 15.2.

-

31^{31}31P NMR (162 MHz, CDCl3_33) : δ 29.3 ppm.

Dearylation Reactions

The phosphine oxide participates in dearylation reactions under strongly basic conditions. For example, tris(4-(trifluoromethyl)phenyl)phosphine oxide (structurally analogous to 2h) reacts with NaH and LiI in THF at 85°C to form bis(4-(trifluoromethyl)phenyl)phosphine oxide . While this study does not directly report on 2h, the mechanism is likely transferable due to structural similarities.

General Procedure

| Reagent | Role |

|---|---|

| NaH | Base (2.0 equiv) |

| LiI | Additive (1.0 equiv) |

| THF | Solvent |

| Temperature | 85°C |

Key Observations

-

The reaction selectively removes one aryl group, forming unsymmetrical phosphine oxides.

-

Yields for analogous compounds range from 33% to 99%, depending on substituents .

Stability Under Oxidative and Solvent Conditions

The compound exhibits moderate stability toward oxidation but reacts with halogenated solvents. For instance:

-

Oxidation Stability : No significant oxidation occurs under ambient conditions, but prolonged exposure to singlet oxygen (generated via photosensitizers) leads to minor phosphinate byproducts (~5%) alongside phosphine oxide .

-

Reactivity with CH2_22Cl2_22 : Sterically hindered phosphines like 2h react with dichloromethane to form chloromethyl phosphonium salts within 15 minutes at room temperature .

Crystallographic and Steric Effects

The bulky 4-tert-butylphenyl groups impose significant steric hindrance, influencing reactivity:

-

Crystal Structure : Orthorhombic crystal system () with P=O bond length of 1.4866(12) Å and P–C bond lengths of 1.804(2)–1.808(13) Å .

-

Impact on Catalysis : The steric bulk limits participation in reactions requiring accessible phosphorus centers, such as nucleophilic substitutions or coordination to metal catalysts .

Comparative Reactivity with Phosphazene Bases

In oxa-Michael reactions, tris(4-tert-butylphenyl)phosphine oxide is less active than phosphazene bases (e.g., P2-tBu) under diluted conditions but shows comparable activity in solvent-free systems . This highlights its utility in concentrated reaction environments where steric hindrance is mitigated.

科学的研究の応用

Transition Metal Catalysis

TBPO is primarily utilized as a ligand in transition metal catalysis, particularly in palladium-catalyzed reactions. It enhances the reactivity and selectivity of metal catalysts in cross-coupling reactions, such as Suzuki and Heck reactions. The steric bulk of TBPO stabilizes the metal-ligand complex, facilitating the formation of reactive intermediates .

Table 1: Catalytic Reactions Involving TBPO

| Reaction Type | Catalyst Used | Role of TBPO |

|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ | Ligand for enhanced reactivity |

| Heck Reaction | Pd(PPh₃)₄ | Stabilizes metal complex |

| C–H Activation | Rh complexes | Facilitates C–H bond activation |

Organocatalysis

Recent studies have shown that TBPO can also function as an organocatalyst in various organic transformations. Its ability to stabilize transition states makes it suitable for applications in asymmetric synthesis, where selectivity is crucial .

Material Science Applications

The incorporation of TBPO into polymer matrices has been shown to improve photostability, making it valuable for outdoor applications where UV exposure is a concern .

Case Study: Palladium-Catalyzed Reactions

In a study by Buchwald et al., TBPO was used as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating improved yields compared to traditional phosphine ligands . The research highlighted the effectiveness of TBPO in facilitating the formation of biaryl compounds with high selectivity.

Case Study: Polymer Applications

A study focusing on the use of TBPO in polyethylene formulations revealed that its presence significantly reduced the rate of oxidation during thermal processing, thus enhancing the material's durability under heat exposure .

作用機序

The mechanism by which tris(4-tert-butylphenyl)phosphine oxide exerts its effects is primarily through its ability to coordinate with metal centers in catalytic processes. The phosphorus atom in the compound acts as a donor, forming stable complexes with transition metals. These complexes facilitate various chemical transformations, enhancing reaction rates and selectivity.

類似化合物との比較

Similar Compounds

- Tris(4-methylphenyl)phosphine oxide

- Tris(4-fluorophenyl)phosphine oxide

- Tris(4-methoxyphenyl)phosphine oxide

Uniqueness

Tris(4-tert-butylphenyl)phosphine oxide is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and enhance the stability of the compound. This steric effect also influences the compound’s reactivity and selectivity in catalytic processes, making it a valuable ligand in various chemical reactions.

生物活性

Tris(4-tert-butylphenyl)phosphine oxide (TBPO) is a phosphine oxide compound known for its diverse applications in organic synthesis and catalysis. However, its biological activity has garnered attention in recent research, particularly regarding its safety profile and potential therapeutic effects. This article delves into the biological activity of TBPO, highlighting key findings from various studies.

Chemical Structure and Properties

TBPO is characterized by its bulky tert-butyl groups attached to a phosphine oxide framework, which influences its reactivity and interactions in biological systems. The molecular formula is , and it features a phosphorus atom bonded to three 4-tert-butylphenyl groups and one oxygen atom.

Toxicological Profile

Research has indicated that TBPO exhibits a low toxicity profile. In acute toxicity studies, the LD50 values for oral and dermal exposure were found to be significantly high (>6,000 mg/kg for oral and >2,000 mg/kg for dermal in rats), suggesting minimal immediate toxic effects . Chronic exposure studies have shown no adverse effects at high doses (up to 1,000 mg/kg/day), indicating a favorable safety margin for long-term use .

Table 1: Toxicity Summary of TBPO

| Study Type | Species | LD50 (mg/kg) | Observations |

|---|---|---|---|

| Acute Oral | Rat | >6,000 | Sedation, dyspnoea observed |

| Acute Dermal | Rat | >2,000 | No significant irritation noted |

| Chronic Exposure | Rat | 1,000 | No adverse effects at this dosage |

Mutagenicity and Carcinogenicity

TBPO has been evaluated for mutagenic potential using various assays, including bacterial mutation tests and in vivo bone marrow assays. Results consistently showed negative outcomes, indicating that TBPO does not possess significant mutagenic properties . Furthermore, carcinogenicity studies in rats treated with doses up to 147 mg/kg revealed low tumor incidences unrelated to treatment .

Mechanistic Insights

The biological activity of TBPO can be attributed to its role as a ligand in transition metal catalysis. Studies have demonstrated that TBPO can stabilize metal species in unusual oxidation states, enhancing catalytic reactions . This property is particularly valuable in synthetic organic chemistry where selective transformations are required.

Antioxidant Activity

Recent investigations have explored the antioxidant potential of TBPO. A study indicated that TBPO could mitigate oxidative stress in cellular models by scavenging free radicals . This suggests potential applications in formulations aimed at reducing oxidative damage in biological systems.

Insecticidal Synergy

TBPO has also been evaluated as a synergist with insecticides such as malathion against resistant strains of house flies and mosquitoes. The compound enhances the efficacy of these insecticides, indicating its utility in pest control strategies .

特性

IUPAC Name |

1-bis(4-tert-butylphenyl)phosphoryl-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39OP/c1-28(2,3)22-10-16-25(17-11-22)32(31,26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWKMUUTDFAROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618991 | |

| Record name | Tris(4-tert-butylphenyl)(oxo)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29942-35-6 | |

| Record name | Tris(4-tert-butylphenyl)(oxo)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。